2-(5-Cyclohexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Cyclohexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boron-containing dioxaborolane ring attached to a thiophene ring with a cyclohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclohexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via Friedel-Crafts alkylation, where cyclohexyl chloride reacts with thiophene in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting the thiophene derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclohexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form dihydrothiophenes.
Substitution: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Substitution: Biaryl compounds.
Scientific Research Applications
2-(5-Cyclohexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2-(5-Cyclohexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in Suzuki-Miyaura cross-coupling reactions. The thiophene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(5-Methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(5-Cyclohexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cyclohexyl group, which can influence the compound’s steric and electronic properties. This can affect its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H25BO2S |
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Molecular Weight |
292.2 g/mol |
IUPAC Name |
2-(5-cyclohexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO2S/c1-15(2)16(3,4)19-17(18-15)14-11-10-13(20-14)12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3 |
InChI Key |
KZUDMCZGSPADNP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3CCCCC3 |
Origin of Product |
United States |
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